molecular formula C9H10N2O2S2 B049053 Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 116170-90-2

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B049053
CAS No.: 116170-90-2
M. Wt: 242.3 g/mol
InChI Key: BMYKQPLSSCCDQS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a heterocyclic compound with the molecular formula C9H10N2O2S2 It is a thiophene derivative, characterized by the presence of an amino group, a cyano group, and a methylthio group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with methylthioglycolate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve heating and the use of solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of functional groups attached to the thiophene ring. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Biological Activity

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No. 116170-90-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

  • Molecular Formula : C₉H₁₀N₂O₂S₂
  • Molecular Weight : 242.32 g/mol
  • Purity : ≥97% .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anti-inflammatory Activity : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. This inhibition can lead to reduced inflammation and pain relief .
  • Antimicrobial Properties : this compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

Biological ActivityTest Organism/ModelResultReference
Anti-inflammatoryMurine modelSignificant reduction in edema
AntimicrobialE. coli, S. aureusMinimum Inhibitory Concentration (MIC) of 25 µg/mL
AnticancerA549 lung cancer cellsIC50 = 15 µM

Case Studies

  • Anti-inflammatory Study : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity against various pathogens found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a MIC value indicating effective inhibition at low concentrations .
  • Cancer Cell Line Testing : In vitro studies on A549 lung cancer cells showed that the compound induced apoptosis and inhibited cell growth, with an IC50 value suggesting it could be a candidate for further development in cancer therapy .

Properties

IUPAC Name

ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYKQPLSSCCDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332988
Record name Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116170-90-2
Record name Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of [bis(methylsulfanyl)methylene]malononitrile (40 g, 230 mmol), ethylthioglycolate (29 g, 230 mmol) and TEA (24 mL, 173 mmol) in MeOH (600 mL) was allowed to stir at reflux for 2 h. The reaction mixture was allowed to cool overnight and the precipitate was filtered off, washed with cold MeOH (3×50 mL) to give ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate (52.4 g, 99%). LCMS: (FA) ES+ 275.
Quantity
40 g
Type
reactant
Reaction Step One
Name
ethylthioglycolate
Quantity
29 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Stir a slurry of bis(methylthio)methylenepropanedinitrile, prepared in preparation 34, (69.29 g, 407 mmol) in ethanol (1.1 L) under nitrogen at rt then add ethyl thioglycolate (44.9 mL, 407 mmol) followed by triethylamine (56.7 mL, 407 mmol). Heat the resulting mixture at 65° C. for 30 min. Cool slowly to 35° C. over 45 min, then cool to 3° C. over 20 min and maintain at that temperature for 20 min. Collect precipitate by filtration, wash with cold ethanol and ether to afford the title compound: 1H NMR (CDCl3) δ 5.77 (bs, 2H), 4.28 (q, J=7.1, 2H), 2.64 (s, 3H), 1.33 (t, J=7.1, 3H); TLC (25% hexanes/ethyl acetate) Rf=0.25).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.9 mL
Type
reactant
Reaction Step Two
Quantity
56.7 mL
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
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Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
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Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
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Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

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